methyl}benzoic acid CAS No. 144344-60-5](/img/structure/B14280733.png)
4-{[(E)-(4-Carboxyphenyl)diazenyl](2-phenylhydrazinylidene)methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the diazotization of aniline derivatives followed by coupling with phenylhydrazine. The reaction conditions often require acidic or basic environments to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(E)-(4-Carboxyphenyl)diazenyl]phenyl}benzoic acid
- 4-{(E)-(4-Carboxyphenyl)diazenylhydrazinylidene}benzoic acid
Uniqueness
The uniqueness of 4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.
Propiedades
Número CAS |
144344-60-5 |
|---|---|
Fórmula molecular |
C21H16N4O4 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
4-[N'-anilino-N-(4-carboxyphenyl)iminocarbamimidoyl]benzoic acid |
InChI |
InChI=1S/C21H16N4O4/c26-20(27)15-8-6-14(7-9-15)19(24-22-17-4-2-1-3-5-17)25-23-18-12-10-16(11-13-18)21(28)29/h1-13,22H,(H,26,27)(H,28,29) |
Clave InChI |
LJLHONYYINMOOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)C(=O)O)N=NC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


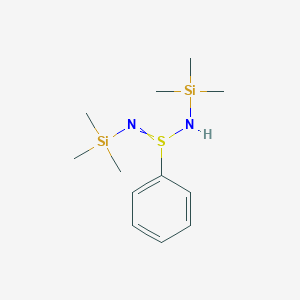
![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
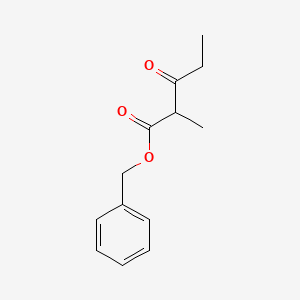
![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
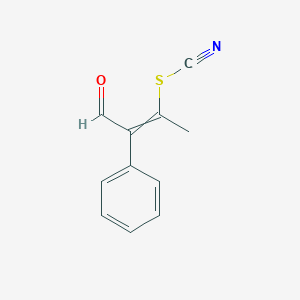
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)

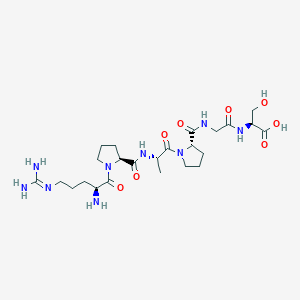
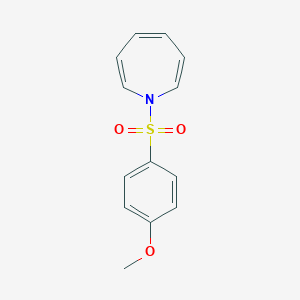
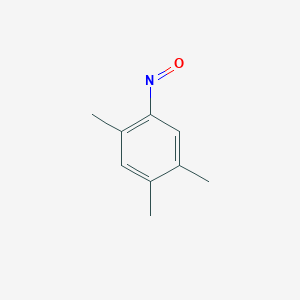
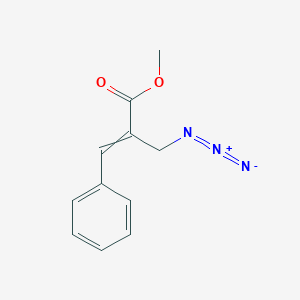

![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
